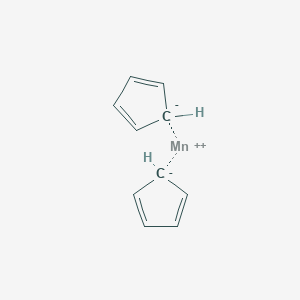
Bis(cyclopentadienyl)manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)manganese, also known as manganocene, is an organometallic compound with the chemical formula (C₅H₅)₂Mn. It is a member of the metallocene family, which are compounds consisting of two cyclopentadienyl anions (C₅H₅⁻) bound to a metal center. This compound is a dark purple crystalline solid that is soluble in non-polar solvents such as benzene and toluene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)manganese typically involves the reaction of manganese halides with cyclopentadienyl anions. One common method is the reaction of manganous chloride (MnCl₂) with sodium cyclopentadienide (NaC₅H₅) in tetrahydrofuran (THF) solution. The reaction proceeds as follows:
MnCl2+2NaC5H5→(C5H5)2Mn+2NaCl
This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(cyclopentadienyl)manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form manganese(I) species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often use reagents like halides or phosphines
Major Products:
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) complexes.
Substitution: Various substituted cyclopentadienyl manganese complexes
Applications De Recherche Scientifique
Bis(cyclopentadienyl)manganese has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. .
Industry: It is used in the production of thin films and coatings through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques
Mécanisme D'action
The mechanism of action of bis(cyclopentadienyl)manganese involves its interaction with molecular targets through its cyclopentadienyl ligands. The compound can engage in π-complexation with various substrates, facilitating electron transfer and catalytic processes. The manganese center can undergo redox reactions, making it a versatile catalyst in organic and inorganic transformations .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)manganese is unique among metallocenes due to its specific electronic and structural properties. Similar compounds include:
Ferrocene (Fe(C₅H₅)₂): Iron-based metallocene with similar structural properties but different reactivity.
Nickelocene (Ni(C₅H₅)₂): Nickel-based metallocene with distinct catalytic applications.
Chromocene (Cr(C₅H₅)₂): Chromium-based metallocene with unique redox properties.
Each of these compounds has its own set of applications and reactivity profiles, making this compound a valuable addition to the family of metallocenes .
Propriétés
Numéro CAS |
1271-27-8 |
|---|---|
Formule moléculaire |
C10H10Mn |
Poids moléculaire |
185.12 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H; |
Clé InChI |
QROCSKKOEBOLQO-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mn+2] |
SMILES canonique |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Mn] |
Key on ui other cas no. |
1271-27-8 |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















